![molecular formula C13H19NO B14495691 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide CAS No. 64528-62-7](/img/structure/B14495691.png)
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a dimethyl group attached to the carbon atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with (1S)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Applications De Recherche Scientifique
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks the phenylethyl group.
N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide: Contains an additional sulfonamide group.
2,2-Dimethyl-N-(2-pyrimidinyl)propanamide: Contains a pyrimidinyl group instead of a phenylethyl group.
Uniqueness
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of the (1S)-1-phenylethyl group, which imparts specific stereochemical and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
64528-62-7 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
HBBKPRZFGXDWHG-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


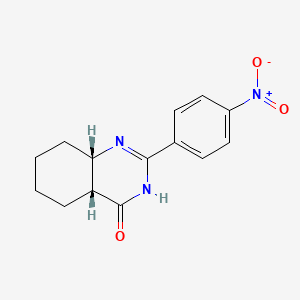
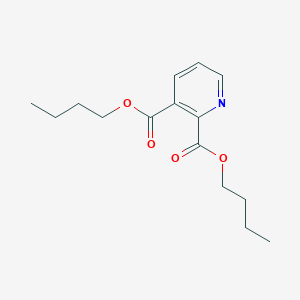
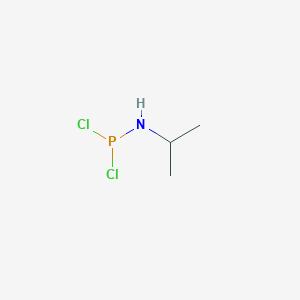
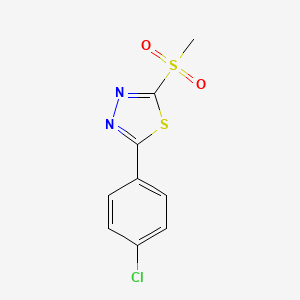



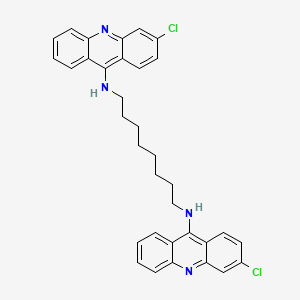
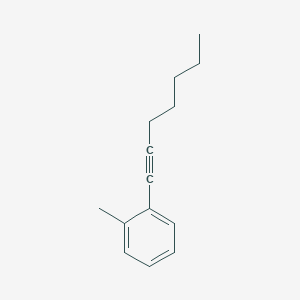
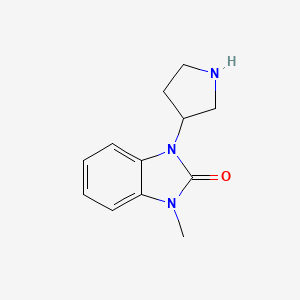
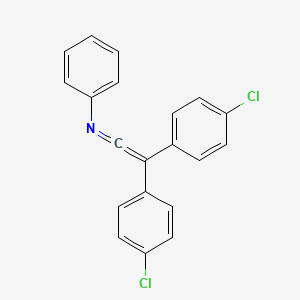

![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
